4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
The compound 4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one features a complex tricyclic core with fused nitrogen and sulfur heteroatoms. Key structural attributes include:
- Triazatricyclo framework: A 13-membered tricyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca) with three nitrogen atoms at positions 3, 5, and 10 and one sulfur atom at position 6.
- Substituents: A 4-ethenylphenylmethylsulfanyl group at position 4 and a 4-methylphenylmethyl group at position 3.
- Functional groups: A ketone at position 6 and thioether linkages.
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS2/c1-3-18-10-12-20(13-11-18)16-31-26-28-22-21-5-4-14-27-24(21)32-23(22)25(30)29(26)15-19-8-6-17(2)7-9-19/h3-14H,1,15-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPUSOCCAJGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C26H21N3OS2
- Molecular Weight : 455.6 g/mol
- CAS Number : 1223782-82-8
The structure features a tricyclic arrangement with thioether and triazine components, which may contribute to its biological activity and interaction with other molecules.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazine ring is known to enhance the bioactivity against various cancer cell lines by interfering with DNA synthesis or inducing apoptosis. For instance, analogs of this compound have been tested for their ability to inhibit tumor growth in in vitro and in vivo models.
Antimicrobial Properties
Compounds containing sulfur and nitrogen heterocycles have been reported to possess antimicrobial activities. This particular compound's structure suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.
Organic Electronics
The unique electronic properties of this compound may allow its use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The conjugated system within the molecule can facilitate charge transport, which is critical for these applications.
Photovoltaic Materials
Research indicates that compounds with similar structural characteristics can be incorporated into photovoltaic cells to improve light absorption and energy conversion efficiency. The compound's ability to form thin films could be explored for enhancing solar cell performance.
Pesticidal Properties
There is growing interest in the development of new pesticides derived from organic compounds that exhibit low toxicity to humans but high efficacy against pests. Preliminary studies suggest that this compound could be modified to enhance its pesticidal properties, targeting specific agricultural pests while minimizing environmental impact.
Case Studies
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl group exhibits nucleophilic character, enabling participation in oxidation and substitution reactions:
Ethenyl Group Reactivity
The ethenyl substituent on the phenyl ring undergoes addition and polymerization reactions:
Carbonyl Reactivity
The ketone group at position 6 participates in condensation and nucleophilic attacks:
Aromatic Ring Reactivity
The para-substituted methyl and ethenyl groups influence electrophilic substitution:
| Position | Reactivity | Example Reaction | Outcome |
|---|---|---|---|
| Methylphenyl Ring | Electron-donating (meta-directing) | Nitration (HNO₃/H₂SO₄) | Nitro group at meta position |
| Ethenylphenyl Ring | Electron-withdrawing (ortho/para-directing) | Bromination (Br₂/FeBr₃) | Bromo substituents at activated positions |
Heterocyclic Core Reactivity
The tricyclic framework (8-thia-3,5,10-triazatricyclo) enables unique transformations:
| Site | Reaction | Significance |
|---|---|---|
| Thiazole-like Nitrogen | Alkylation (MeI, NaH) | Modifies hydrogen-bonding motifs |
| Fused Ring System | Photochemical [2+2] cycloaddition | Generates polycyclic derivatives |
Stability Under Experimental Conditions
Critical stability data for handling and storage:
Synthetic Modifications for Bioactivity
Targeted derivatization strategies to enhance pharmacological properties:
Key Research Gaps
-
Experimental kinetic data for sulfanyl oxidation remains uncharacterized.
-
No published crystallographic studies to confirm regioselectivity in aromatic substitutions.
-
Biological metabolite profiles require LC-MS/MS validation.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Similarity Principle : highlights that analogous heterocycles (e.g., triazoles, tricyclic systems) exhibit predictable reactivity and physical properties, supporting comparisons between the target and its analogues .
- Electronic Effects : The target’s ethenyl and methyl groups may reduce polarity compared to hydroxyl- or methoxy-substituted analogues, impacting solubility and bioavailability.
- Synthetic Challenges : The tricyclic core likely requires multi-step synthesis with stringent steric control, as seen in and .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires a hybrid computational-experimental approach. Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing down viable conditions (e.g., solvent, catalyst, temperature). Experimental validation should follow, with iterative feedback loops where spectroscopic data (e.g., NMR, IR) refine computational models . For analogs, spectral characterization (¹H/¹³C NMR, HRMS) is critical to confirm structural fidelity, as demonstrated in triazole-thione derivatives .
Q. How can structural ambiguities in the compound’s fused-ring system be resolved?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving complex fused-ring systems. Ensure crystal growth under controlled conditions (e.g., slow evaporation in polar solvents). Refinement using programs like SHELXL97 and visualization via ORTEP-3 can clarify bond angles, torsion angles, and intermolecular interactions . For dynamic structural analysis, pair with DFT-based geometry optimization to reconcile experimental and theoretical bond lengths .
Q. What spectroscopic techniques are essential for characterizing its sulfur- and nitrogen-rich framework?
- Methodological Answer : Prioritize sulfur-sensitive methods:
- Raman spectroscopy to identify S–S/C–S vibrational modes.
- XPS for sulfur oxidation state determination.
- ¹H-¹⁵N HMBC NMR to map nitrogen environments in the triazatricyclo backbone.
Cross-validate with computational spectral simulations (e.g., Gaussian) to assign peaks accurately .
Advanced Research Questions
Q. How can computational tools reconcile contradictions between theoretical reaction mechanisms and experimental kinetic data?
- Methodological Answer : Deploy multiscale modeling:
Use ab initio or DFT calculations to map potential energy surfaces (PES) for proposed mechanisms .
Compare with experimental kinetic data (e.g., Arrhenius parameters from stopped-flow spectroscopy).
Apply Bayesian inference or Monte Carlo sampling to identify discrepancies (e.g., overlooked intermediates or solvent effects).
Integrate platforms like COMSOL Multiphysics for real-time adjustments to computational models .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress and chiral intermediates.
- Membrane Separation : Use chiral-selective membranes (e.g., cyclodextrin-functionalized) for enantiomer purification at scale .
- AI-Driven Optimization : Train machine learning models on historical batch data to predict optimal conditions for purity retention .
Q. How can the compound’s reactivity in multi-step catalytic cycles be systematically evaluated?
- Methodological Answer :
Mechanistic Probes : Use isotopically labeled substrates (e.g., ¹³C or ²H) to track bond-breaking/formation via MS or NMR .
Operando Spectroscopy : Pair catalytic testing with real-time FTIR or XAS to observe active-site changes.
Microkinetic Modeling : Build microkinetic models parameterized by DFT-derived activation barriers to predict rate-determining steps .
Q. What methodologies address discrepancies between in vitro and in silico bioactivity predictions?
- Methodological Answer :
- Ensemble Docking : Perform molecular docking across multiple protein conformations (e.g., from MD simulations) to account for flexibility.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities to refine QSAR models .
- Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants, cross-referencing with computational predictions .
Methodological Frameworks for Data Integrity
- Contradiction Analysis : Adopt the MIPVU protocol for systematic data annotation, enabling transparent identification of outliers and hypothesis refinement .
- Process Simulation : Leverage COMSOL Multiphysics for virtual experimentation, reducing resource consumption while testing extreme conditions (e.g., high-pressure reactors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
